Aficamten

概要

説明

アフィカムテンは、閉塞性肥大型心筋症の治療のために開発された新規の心臓ミオシン阻害剤です。この病気は、心臓の筋肉が異常なまでに肥大し、血流を阻害し、さまざまな心臓の合併症につながることを特徴としています。 アフィカムテンは、心臓の筋肉の過剰な収縮力を低下させることで作用し、心臓の機能を改善し、肥大型心筋症に伴う症状を緩和します .

2. 製法

合成経路と反応条件: アフィカムテンは、インドリン化合物から始まる一連の化学反応によって合成されます。これらの化合物の最適化により、薬物としての特性が改善されたインダンアナログが発見されました。 合成経路には、重要な中間体の形成とその後の機能化による最終生成物の生成を含む、複数のステップが含まれます .

工業生産方法: アフィカムテンの工業生産には、実験室設定で使用される合成経路のスケールアップが含まれます。これには、最終生成物の高い収率と純度を確保するための反応条件の最適化が含まれます。 このプロセスは、環境および安全規制を考慮し、効率的で費用対効果の高いものとなるように設計されています .

準備方法

Synthetic Routes and Reaction Conditions: Aficamten is synthesized through a series of chemical reactions starting from indoline compounds. The optimization of these compounds led to the discovery of an indane analogue with improved drug-like properties. The synthetic route involves multiple steps, including the formation of key intermediates and their subsequent functionalization to yield the final product .

Industrial Production Methods: The industrial production of this compound involves scaling up the synthetic route used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The process is designed to be efficient and cost-effective, with considerations for environmental and safety regulations .

化学反応の分析

Binding and Activity

Aficamten inhibits the adenosine triphosphatase (ATPase) activity of cardiac myofibrils in a dose-dependent manner . The compound binds to the same pocket as blebbistatin, located between the U50 and L50 subdomains, close to the inorganic phosphate (Pi)-release backdoor .

This compound's mechanism of action involves the prevention of rearrangements within the myosin internal cleft, which are essential for altering the actin interface and releasing hydrolysis products . These conformational changes are necessary upon actin binding to facilitate Pi release and enable the motor to progress into force-producing states .

Interactions

This compound exhibits a high degree of selectivity, showing minimal inhibition against a panel of CYP enzymes . The IC50 values for inhibition of various CYP-mediated reactions are all greater than 100 μM, indicating a low potential for drug-drug interactions related to CYP inhibition . The table below shows the inhibition of different CYP enzymes by this compound :

| CYP | probe CYP reaction | inhibition by this compound IC50 (μM) |

|---|---|---|

| 1A2 | phenacetin O-deethylation | >100 |

| 2B6 | bupropion hydroxylation | >100 |

| 2C8 | paclitaxel 6α-hydroxylation | >100 |

| 2C9 | diclofenac 4′-hydroxylation | >100 |

| 2C19 | S-mephenytoin 4′-hydroxylation | >100 |

| 2D6 | bufuralol 1′-hydroxylation | >100 |

| 3A4 | midazolam 1′-hyroxylation | >100 |

| 3A4 | testosterone 6β-hydroxylation | >100 |

Pharmacokinetics and Metabolism

This compound's pharmacokinetic profile shows that it is comparable between healthy individuals and those with obstructive HCM . Following administration, the drug reaches a maximum concentration (Tmax) at a median of 2.0 hours . The half-life (t1/2) of this compound is approximately 99.6 hours .

This compound is metabolized into several metabolites, including monohydroxylated metabolites M1a (CK-3834282) and M1b (CK-3834283), as well as M5 (an oxygen-linked glucuronide conjugate of M1a) . The primary route of excretion is via feces, with a smaller portion excreted in urine .

Impact on Oxygen Uptake

This compound has been shown to improve post-exercise oxygen uptake recovery . Treatment with this compound resulted in significantly shortened post-exercise oxygen-uptake (VO2) recovery (VO2Rec) . The analysis demonstrated that treatment with this compound significantly shortened times for VO2Rec to decline by 12.5% (VO2Rec T 12.5%), 25% (VO2Rec T 25%) and 50% (VO2Rec T 50 %) of peak VO2, corresponding to absolute reductions relative to placebo of 8 seconds (p<0.001), 7 seconds (p<0.001) and 8 seconds (p=0.01), respectively .

科学的研究の応用

SEQUOIA-HCM Trial

The SEQUOIA-HCM trial was a Phase 3 study that randomized patients with symptomatic oHCM to receive either aficamten or placebo over 24 weeks. Key findings from this trial include:

- Efficacy Measures :

- Symptom Relief : 71% of patients on this compound reported significant symptom relief compared to 42% on placebo.

- Hemodynamic Response : 68% of patients treated with this compound achieved complete hemodynamic response (rest and Valsalva gradient <30 mm Hg) versus only 7% in the placebo group.

- Exercise Capacity : Patients receiving this compound showed a mean increase in peak oxygen uptake of 1.8 mL/kg/min compared to no change in the placebo group (P < 0.001) .

FOREST-HCM Trial

The FOREST-HCM trial provided additional insights into the long-term effects of this compound. Results indicated:

- Durable Efficacy : this compound maintained improvements in exercise capacity and quality of life over an extended period.

- Reduction in Septal Reduction Therapy Eligibility : Among patients who were initially eligible for septal reduction therapy, 88% treated with this compound were no longer eligible after 24 weeks, compared to 52% in the placebo group .

Case Studies and Real-World Data

Recent analyses have revealed real-world applications of this compound beyond clinical trials:

- Quality of Life Improvements : Patients treated with this compound reported enhanced quality of life metrics alongside improvements in exercise capacity and symptom burden .

- Cost of Care Analysis : Studies have shown variations in healthcare costs associated with treatment regimens for HCM, suggesting that effective management with this compound may lead to overall cost savings by reducing the need for invasive procedures like septal reduction therapy .

Summary Table of Clinical Trial Outcomes

| Outcome Measure | This compound Group (%) | Placebo Group (%) | Statistical Significance |

|---|---|---|---|

| Symptom Relief (NYHA Class Improvement) | 71 | 42 | P < 0.002 |

| Complete Hemodynamic Response | 68 | 7 | P < 0.001 |

| Enhanced Exercise Capacity (Peak VO2 Change) | 47 | 24 | P < 0.001 |

| Reduction in NT-proBNP Levels | 84 | 8 | P < 0.001 |

作用機序

アフィカムテンは、筋肉の収縮に関与するタンパク質である心臓ミオシンの触媒ドメインに結合することによってその効果を発揮します。ミオシンとアクチンの間の初期の弱い相互作用を安定化させることで、アフィカムテンは、各心臓周期中のアクチン-ミオシン架橋の数を減らします。これにより、筋肉の収縮力が低下し、心臓の機能が改善されます。 関与する分子標的と経路には、ミオシンATPアーゼ活性の阻害と、ミオシンのプレパワーストローク状態の安定化が含まれます .

類似の化合物:

マバカムテン: 肥大型心筋症の治療に使用される別の心臓ミオシン阻害剤です。

オメカムチブメカルビル: 心不全の治療に使用されるミオシン活性化剤です。

比較: アフィカムテンは、マバカムテンと比べて、ヒトの半減期が短く、薬物相互作用が少ないという点で独特です。これは、閉塞性肥大型心筋症の患者にとって、より好ましい治療選択肢となっています。 ミオシンを活性化するオメカムチブメカルビルとは異なり、アフィカムテンはミオシンを阻害するため、心臓疾患の管理のための異なる治療アプローチを提供します .

類似化合物との比較

Mavacamten: Another cardiac myosin inhibitor used for treating hypertrophic cardiomyopathy.

Omecamtiv Mecarbil: A myosin activator used for treating heart failure.

Comparison: Aficamten is unique in its shorter human half-life and fewer drug-drug interactions compared to mavacamten. This makes it a preferable treatment option for patients with obstructive hypertrophic cardiomyopathy. Unlike omecamtiv mecarbil, which activates myosin, this compound inhibits myosin, providing a different therapeutic approach for managing cardiac conditions .

生物活性

Aficamten (CK-274) is a novel small-molecule cardiac myosin inhibitor developed for the treatment of obstructive hypertrophic cardiomyopathy (oHCM). Its mechanism of action involves the selective inhibition of cardiac myosin, which reduces myocardial contractility and alleviates symptoms associated with oHCM. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, clinical efficacy, and safety profile based on recent research findings.

This compound functions by binding to cardiac myosin at a specific allosteric site, thereby stabilizing a state that reduces ATPase activity and prevents myosin from transitioning into a force-producing state. This mechanism effectively decreases the number of active actin-myosin cross-bridges during each cardiac cycle, leading to reduced myocardial hypercontractility.

The compound was identified through high-throughput screening and underwent extensive optimization to enhance its pharmacokinetic properties, including a predicted human half-life suitable for once-daily dosing and minimal drug-drug interactions due to its metabolism by various cytochrome P450 enzymes .

Study Overview

This compound's efficacy has been evaluated in several clinical trials, notably the SEQUOIA-HCM trial. This phase 3 trial randomized patients with symptomatic oHCM to receive either this compound or placebo for 24 weeks. Key outcomes assessed included improvements in exercise capacity, symptom burden, and hemodynamic parameters.

Results Summary

The results from the SEQUOIA-HCM trial demonstrated significant improvements in various clinical endpoints:

| Outcome Measure | This compound Group | Placebo Group | P-Value |

|---|---|---|---|

| Complete Hemodynamic Response (%) | 68% | 7% | <0.001 |

| Improvement in NYHA Class (%) | 71% | 42% | <0.002 |

| Enhanced Exercise Capacity (≥1.5 mL/kg/min) | 47% | 24% | <0.001 |

| Decrease in NT-proBNP ≥50% (%) | 84% | 8% | <0.001 |

These findings indicate that this compound not only alleviates symptoms but also improves hemodynamic function and exercise capacity in patients with oHCM .

Exercise Performance

In a detailed analysis of exercise performance, this compound treatment resulted in a significant increase in peak oxygen uptake (pVO2). The treatment group exhibited a mean improvement in pVO2 compared to placebo, with large improvements (≥3.0 mL/kg/min) occurring more frequently among those receiving this compound (32% vs. 16%) .

Health Status Improvement

Health status assessments showed that patients treated with this compound experienced substantial improvements across various metrics:

- Kansas City Cardiomyopathy Questionnaire (KCCQ) : More than 29% of patients reported significant health status improvements (≥20 points) compared to 12.4% in the placebo group.

- Symptom Assessment Questionnaire (SAQ) : Similar trends were observed, with 31.2% of this compound patients reporting significant improvement compared to 13.9% on placebo .

Safety Profile

This compound has demonstrated a favorable safety profile with minimal adverse effects reported during clinical trials. The most common side effects included mild to moderate reductions in left ventricular ejection fraction (LVEF), which were manageable through dose adjustments without necessitating treatment interruptions .

特性

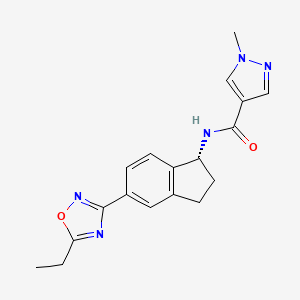

IUPAC Name |

N-[(1R)-5-(5-ethyl-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-yl]-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c1-3-16-21-17(22-25-16)12-4-6-14-11(8-12)5-7-15(14)20-18(24)13-9-19-23(2)10-13/h4,6,8-10,15H,3,5,7H2,1-2H3,(H,20,24)/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOVAZWDIRCRMTM-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)C2=CC3=C(C=C2)C(CC3)NC(=O)C4=CN(N=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=NC(=NO1)C2=CC3=C(C=C2)[C@@H](CC3)NC(=O)C4=CN(N=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2364554-48-1 | |

| Record name | Aficamten [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2364554481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((1R)-5-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-yl)- 1-methyl-1H-pyrazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AFICAMTEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1I77MH6K1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。